molecular formula C20H24N2O3 B1672169 IQP-0528 CAS No. 301297-45-0

IQP-0528

Katalognummer: B1672169
CAS-Nummer: 301297-45-0
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: UCOAKFIVSAVHLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

IQP-0528 is a complex organic compound with a unique structure that combines a pyrimidinedione core with various functional groups

Vorbereitungsmethoden

The synthesis of IQP-0528 involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the pyrimidinedione core, followed by the introduction of the cyclopropylmethyl, dimethylbenzoyl, and methylethyl groups. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

IQP-0528 exhibits significant antiviral activity against HIV, with effective concentrations (EC50) ranging from 0.2 to 20 nM, making it a potent inhibitor of various HIV subtypes . Its mechanism involves the inhibition of HIV replication, which has been confirmed through various in vitro studies. The compound demonstrates a favorable therapeutic window, with a toxic concentration (TC50) around 400 µM, indicating a high safety margin for therapeutic use .

Gel Formulations

Recent studies have focused on developing gel formulations for the delivery of this compound. Two primary formulations have been evaluated:

  • 3.0% Hydroxyethyl Cellulose (HEC) Gel : This formulation has shown promising results in both safety and efficacy evaluations. In vitro studies indicated no significant loss in cell viability or inflammatory response upon treatment with this gel containing 0.25% this compound . The gel was effective in preventing HIV infection in polarized ectocervical tissue models.
  • 0.65% Carbopol Gel : Similar to the HEC gel, this formulation is also being explored for its stability and release characteristics . Both formulations are designed to provide sustained release of this compound over time.

Release Studies

In vitro release studies using Franz diffusion cells demonstrated that this compound could be released from the gel formulations over six hours, with an initial lag time of approximately one hour . The release profiles indicate that these gels can maintain therapeutic concentrations locally while minimizing systemic absorption.

Clinical Trials and Pharmacokinetics

This compound is currently undergoing clinical trials to evaluate its pharmacokinetics and safety profile when administered rectally and vaginally. The ongoing trial (NCT03082690) aims to assess the pharmacokinetic properties of an this compound gel formulation designed for both routes of administration . Preliminary findings suggest that the gel has desirable properties for a topical microbicide, including local safety and significant reductions in ex vivo HIV infectivity .

In Vitro Efficacy

A study conducted on human polarized ectocervical tissue demonstrated that the 3.0% HEC gel with 0.25% this compound provided complete protection against HIV infection . This finding highlights the potential of this compound as an effective microbicide for preventing sexual transmission of HIV.

Safety Evaluations

Safety evaluations performed using reconstructed vaginal tissue models showed that this compound did not elicit significant cytotoxic effects or inflammatory responses, reinforcing its suitability for use in human applications .

Summary of Findings

PropertyValue
Chemical Class Pyrimidinedione
Antiviral EC50 0.2 - 20 nM
Toxic Concentration (TC50) ~400 µM
Gel Formulations 3.0% HEC Gel, 0.65% Carbopol Gel
In Vitro Release Duration ~6 hours
Clinical Trial Status Ongoing (NCT03082690)

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Compared to other similar compounds, IQP-0528 stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include other pyrimidinedione derivatives with different substituents, each with its own set of properties and applications.

Biologische Aktivität

IQP-0528 is a dual-acting pyrimidinedione compound primarily developed as a microbicide for the prevention of HIV transmission. Its biological activity has been extensively studied in various formulations, including gels and films, demonstrating significant antiviral efficacy and safety profiles.

This compound functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI) and also targets viral entry. This dual mechanism allows it to inhibit HIV-1 effectively at both early and late stages of the viral life cycle. Studies have shown that this compound exhibits nanomolar to sub-nanomolar activity against laboratory strains and clinical isolates of HIV-1, making it a promising candidate for topical microbicide formulations .

Formulation Studies

1. Gel Formulations

In vitro studies on a 3.0% hydroxyethyl cellulose (HEC) gel containing this compound revealed effective release kinetics and safety profiles. The gel demonstrated a 50% effective concentration (EC50) of approximately 0.14 μg/ml against HIV-1 in culture media, with complete protection observed in polarized cervical explants . The gel formulation was also evaluated for its pharmacokinetics in human tissues, showing that concentrations exceeded the effective dose for HIV inhibition shortly after administration.

2. Film Formulations

Vaginal films containing this compound were assessed for their release characteristics and biological activity. These films disintegrated rapidly, releasing over 50% of the drug within 10 minutes and nearly 100% within 30 minutes. In vitro assays confirmed their non-toxicity and sub-nanomolar efficacy against HIV-1 . Stability studies indicated that the films maintained their integrity under various environmental conditions, supporting their potential as a viable delivery method for microbicides.

Safety and Efficacy Evaluations

In Vitro Studies

Numerous in vitro assays have been conducted to assess the cytotoxicity and antiviral efficacy of this compound:

  • Cytopathic Effect (CPE) Assays : These assays demonstrated significant inhibition of HIV-induced cell death at low concentrations of this compound, reinforcing its potential as an effective microbicide .
  • Cell Viability Tests : Both gel and film formulations showed no significant loss in cell viability or inflammatory response in treated cell lines, indicating a favorable safety profile .

In Vivo Studies

A first-in-human study evaluated the safety and pharmacokinetics of a rectally administered this compound gel. Results indicated that the gel was safe with minimal side effects, and pharmacokinetic analysis showed that concentrations in rectal tissues were significantly above the EC95 for HIV inhibition shortly after dosing . The study highlighted the localized distribution of the drug, which is crucial for its effectiveness as a microbicide.

Comparative Data Table

Formulation Type Release Time EC50 (μg/ml) Safety Profile Efficacy Against HIV
3.0% HEC Gel6 hours0.14Non-toxicComplete protection in explants
Vaginal Film30 minutesSub-nanomolarNon-toxicSignificant CPE inhibition

Case Studies

Case Study: Gel Administration

In a clinical trial involving seven participants, a single rectal dose of radiolabeled 1% this compound gel was administered. The study assessed local safety and pharmacokinetics, revealing that median concentrations in rectal tissue were maintained above effective levels for at least 24 hours post-administration . This case underscores the potential of this compound gels as effective pre-exposure prophylaxis options.

Eigenschaften

CAS-Nummer

301297-45-0

Molekularformel

C20H24N2O3

Molekulargewicht

340.4 g/mol

IUPAC-Name

1-(cyclopropylmethyl)-6-(3,5-dimethylbenzoyl)-5-propan-2-ylpyrimidine-2,4-dione

InChI

InChI=1S/C20H24N2O3/c1-11(2)16-17(18(23)15-8-12(3)7-13(4)9-15)22(10-14-5-6-14)20(25)21-19(16)24/h7-9,11,14H,5-6,10H2,1-4H3,(H,21,24,25)

InChI-Schlüssel

UCOAKFIVSAVHLC-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)C2=C(C(=O)NC(=O)N2CC3CC3)C(C)C)C

Kanonische SMILES

CC1=CC(=CC(=C1)C(=O)C2=C(C(=O)NC(=O)N2CC3CC3)C(C)C)C

Aussehen

Solid powder

Key on ui other cas no.

301297-45-0

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

IQP-0528;  IQP 0528;  IQP0528;  SJ-3991;  SJ3991;  SJ3991

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

5-Isopropyl-6-(3,5-dimethylbenzoyl)-2,4-pyrimidinedione and bromomethyl cyclopropane were reacted by the same way with the example 1 to obtain the titled compound (158 mg, yield: 46.4%).
Name
5-Isopropyl-6-(3,5-dimethylbenzoyl)-2,4-pyrimidinedione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
46.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
IQP-0528
Reactant of Route 2
Reactant of Route 2
IQP-0528
Reactant of Route 3
Reactant of Route 3
IQP-0528
Reactant of Route 4
IQP-0528
Reactant of Route 5
Reactant of Route 5
IQP-0528
Reactant of Route 6
IQP-0528

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.